molecular formula C15H32O4 B149589 (2R,3S,4S)-Pentadecane-1,2,3,4-tetrol CAS No. 136953-05-4

(2R,3S,4S)-Pentadecane-1,2,3,4-tetrol

Cat. No. B149589
CAS RN: 136953-05-4
M. Wt: 276.41 g/mol
InChI Key: XSUAGBJXYPUFRX-ZNMIVQPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S,4S)-Pentadecane-1,2,3,4-tetrol, also known as D-mannitol, is a sugar alcohol that is commonly used as a sugar substitute and a medication. It is a white, crystalline powder that is soluble in water and has a sweet taste. D-mannitol is widely used in the food industry as a sweetener, bulking agent, and humectant. It is also used in the pharmaceutical industry as an excipient in the formulation of tablets, capsules, and injections.

Mechanism of Action

The mechanism of action of (2R,3S,4S)-Pentadecane-1,2,3,4-tetrol is based on its ability to increase osmotic pressure in the renal tubules, which leads to increased water excretion and diuresis. (2R,3S,4S)-Pentadecane-1,2,3,4-tetrol is filtered by the glomerulus and is not reabsorbed in the renal tubules, which results in an increase in urine volume and a decrease in urine concentration. (2R,3S,4S)-Pentadecane-1,2,3,4-tetrol also acts as a free radical scavenger and can protect cells from oxidative damage.
Biochemical and Physiological Effects:
(2R,3S,4S)-Pentadecane-1,2,3,4-tetrol has several biochemical and physiological effects, including osmotic diuresis, renal function testing, reduction of intracranial pressure, and protection against oxidative damage. (2R,3S,4S)-Pentadecane-1,2,3,4-tetrol also has a low glycemic index and does not cause a significant increase in blood glucose levels, making it a suitable sugar substitute for people with diabetes.

Advantages and Limitations for Lab Experiments

(2R,3S,4S)-Pentadecane-1,2,3,4-tetrol has several advantages as a laboratory reagent, including its low toxicity, high solubility in water, and ability to act as a reducing agent. However, (2R,3S,4S)-Pentadecane-1,2,3,4-tetrol has some limitations, including its susceptibility to microbial contamination and its potential to interfere with some analytical methods.

Future Directions

There are several future directions for the study of (2R,3S,4S)-Pentadecane-1,2,3,4-tetrol, including its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. (2R,3S,4S)-Pentadecane-1,2,3,4-tetrol has been shown to have neuroprotective effects and may be able to prevent or slow the progression of these diseases. (2R,3S,4S)-Pentadecane-1,2,3,4-tetrol may also have potential applications in the field of regenerative medicine, as it has been shown to enhance the survival and function of transplanted cells and tissues. Additionally, (2R,3S,4S)-Pentadecane-1,2,3,4-tetrol may have applications in the field of nanotechnology, as it can be used as a reducing agent for the synthesis of metal nanoparticles with potential applications in catalysis, sensing, and imaging.

Synthesis Methods

The synthesis of (2R,3S,4S)-Pentadecane-1,2,3,4-tetrol can be achieved through several methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. The chemical synthesis of (2R,3S,4S)-Pentadecane-1,2,3,4-tetrol involves the reduction of D-fructose using sodium amalgam or hydrogen gas in the presence of a catalyst. The enzymatic synthesis of (2R,3S,4S)-Pentadecane-1,2,3,4-tetrol involves the use of enzymes such as fructose dehydrogenase and mannitol dehydrogenase. The microbial fermentation of (2R,3S,4S)-Pentadecane-1,2,3,4-tetrol involves the use of microorganisms such as Escherichia coli and Leuconostoc mesenteroides.

Scientific Research Applications

(2R,3S,4S)-Pentadecane-1,2,3,4-tetrol has been extensively studied for its potential applications in various fields of science, including medicine, biotechnology, and nanotechnology. In medicine, (2R,3S,4S)-Pentadecane-1,2,3,4-tetrol is used as an osmotic diuretic to reduce intracranial pressure and cerebral edema. It is also used as a renal function test to assess glomerular filtration rate. In biotechnology, (2R,3S,4S)-Pentadecane-1,2,3,4-tetrol is used as a carbon source for the production of various metabolites, including organic acids, amino acids, and enzymes. In nanotechnology, (2R,3S,4S)-Pentadecane-1,2,3,4-tetrol is used as a reducing agent for the synthesis of metal nanoparticles.

properties

CAS RN

136953-05-4

Product Name

(2R,3S,4S)-Pentadecane-1,2,3,4-tetrol

Molecular Formula

C15H32O4

Molecular Weight

276.41 g/mol

IUPAC Name

(2R,3S,4S)-pentadecane-1,2,3,4-tetrol

InChI

InChI=1S/C15H32O4/c1-2-3-4-5-6-7-8-9-10-11-13(17)15(19)14(18)12-16/h13-19H,2-12H2,1H3/t13-,14+,15-/m0/s1

InChI Key

XSUAGBJXYPUFRX-ZNMIVQPWSA-N

Isomeric SMILES

CCCCCCCCCCC[C@@H]([C@@H]([C@@H](CO)O)O)O

SMILES

CCCCCCCCCCCC(C(C(CO)O)O)O

Canonical SMILES

CCCCCCCCCCCC(C(C(CO)O)O)O

synonyms

1,2,3,4-Pentadecanetetrol, [2R-(2R*,3S*,4S*)]-

Origin of Product

United States

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